molecular formula C35H30N2O2 B3838656 N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide

Cat. No.: B3838656
M. Wt: 510.6 g/mol
InChI Key: CXZXTVORSFBNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide is a complex organic compound characterized by its multiple phenyl groups and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 3-amino-4-methylbenzoic acid under specific conditions. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, often under nitrogen, and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2,2-diphenylacetyl)amino]propyl}nicotinamide
  • N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2,2-diphenylacetamide
  • N-{3-[(diphenylacetyl)amino]phenyl}-2-methylbenzamide

Uniqueness

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of multiple phenyl groups and the amide linkage

Properties

IUPAC Name

N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-25-22-23-30(36-34(38)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)24-31(25)37-35(39)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-24,32-33H,1H3,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZXTVORSFBNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide
Reactant of Route 6
Reactant of Route 6
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.